(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer
Overview
Description
The compound “(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Mechanism of Action
Target of Action
The primary targets of (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer, also known as Zolmitriptan, are the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors belong to the serotonin receptor family and play a crucial role in the pathophysiology of migraines .
Mode of Action
Zolmitriptan acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its interaction with these receptors induces vasoconstriction of intracranial blood vessels and concurrently inhibits the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
The activation of 5-HT 1B/1D/1F receptors by Zolmitriptan leads to a cascade of biochemical reactions that result in the constriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . This helps to alleviate the symptoms of migraines.
Pharmacokinetics
Zolmitriptan is known to have a bioavailability of 40% when administered orally . It is metabolized in the liver, primarily through the CYP1A2 pathway, into active metabolites . The elimination half-life of Zolmitriptan is approximately 3 hours, and it is excreted through both the kidneys (65%) and feces (35%) .
Result of Action
The molecular and cellular effects of Zolmitriptan’s action include the constriction of dilated intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . These actions help to alleviate the symptoms of migraines, such as headache, nausea, and sensitivity to light and sound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the oxazolidinone ring and the incorporation of dimethylamino groups. Typical reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions, scaling up of laboratory procedures, and ensuring the purity and consistency of the final product. Techniques such as chromatography and crystallization may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for the treatment of various diseases, depending on its mechanism of action and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinone derivatives and molecules with dimethylamino groups. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct properties and activities, making it valuable for various applications.
Properties
IUPAC Name |
(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H49N7O4/c1-43(2)15-7-8-30(37(31-20-48-35(46)41-31)22-9-11-28-26(18-22)24(33(37)39-28)13-16-44(3)4)38(32-21-49-36(47)42-32)23-10-12-29-27(19-23)25(34(38)40-29)14-17-45(5)6/h9-12,18-19,30-32,39-40H,7-8,13-17,20-21H2,1-6H3,(H,41,46)(H,42,47)/t30?,31-,32-,37?,38?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUMVUWBYWKANZ-XETGEIALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)C4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)C8COC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)[C@H]4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)[C@H]8COC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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